Dehydrodiazinon

描述

Dehydrodiazinon is a derivative of diazinon, an organophosphorus compound widely used as an insecticide this compound retains the core structure of diazinon but undergoes specific modifications that alter its chemical properties and applications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dehydrodiazinon typically involves the dehydrogenation of diazinon. This process can be achieved through various methods, including catalytic dehydrogenation using palladium or platinum catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic reactors where diazinon is subjected to dehydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.

化学反应分析

Formation Pathways

DH-DZ is primarily formed through oxidative desaturation of diazinon. This reaction involves the removal of two hydrogen atoms from the isopropyl group of diazinon, resulting in a carbon-carbon double bond (Fig. 1). Key enzymatic systems implicated include:

-

Multifunction oxidases (MFOs) : Catalyze the oxidation of the isopropyl substituent .

-

Hydrolases : Assist in ester bond cleavage during secondary metabolic steps .

In rainbow trout (Oncorhynchus mykiss), DH-DZ formation occurs in hepatic tissues but at concentrations significantly lower than the primary metabolite, hydroxypyrimidine (PYR) .

Metabolic Reactions

DH-DZ undergoes further transformations in biological systems:

-

Hydrolysis : Converts to PYR via cleavage of the phosphorothioate ester bond, mediated by serum paraoxonases (PON-1) .

-

Phase II Conjugation : Glutathione-S-transferase (GST) facilitates conjugation with glutathione, forming water-soluble excretory products .

Notably, DH-DZ itself is not directly toxic but serves as an intermediate in detoxification pathways .

Analytical Detection

DH-DZ is challenging to detect due to low stability and rapid metabolism. Key analytical parameters from HPLC studies include:

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 3 μM | |

| Lower Limit of Quantification (LLOQ) | 5 μM |

In rainbow trout liver slice assays, DH-DZ was undetectable in media or tissue samples, likely due to rapid conversion to PYR .

Comparative Studies Across Species

Species-specific differences in DH-DZ formation have been observed:

Stability and Degradation

-

In Media : DH-DZ degrades rapidly in fetal bovine serum (FBS)-containing media, with a half-life of <3 hours at 11°C .

-

Enzymatic Inhibition : Adding 20 μM 2-hydroxyquinoline (HQU) reduces degradation by 50%, implicating serum esterases in its breakdown .

Mass Balance Considerations

In trout liver slice assays, DH-DZ accounted for <4% of total diazinon metabolites. Unaccounted mass (20–40%) suggests potential glutathione conjugates or sulfate derivatives not detected by HPLC .

Table 1: Metabolite Detection Limits in Trout Liver Slices

| Metabolite | LOD (μM) | LLOQ (μM) |

|---|---|---|

| Dehydrodiazinon | 3 | 5 |

| Hydroxypyrimidine | 1 | 5 |

Table 2: DH-DZ Stability in Exposure Media

| Condition | DH-DZ Half-Life |

|---|---|

| With FBS | <3 hours |

| With 20 μM HQU | ~6 hours |

科学研究应用

Chemical Research Applications

1. Model Compound for Organophosphorus Studies

Dehydrodiazinon serves as a model compound in the study of organophosphorus chemistry. Its structural modifications relative to diazinon allow researchers to investigate the behavior of organophosphorus compounds under various chemical reactions. This application is crucial for understanding the reactivity and stability of similar compounds in both laboratory and environmental settings.

2. Enzymatic Activity Investigations

Research has focused on the effects of this compound on enzymatic activities, particularly those involving acetylcholinesterase (AChE). AChE is an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. Inhibition of AChE by this compound can lead to neurotoxic effects, making it a valuable compound for studying neuropharmacology and toxicology.

Biological Applications

1. Toxicological Studies

this compound is investigated for its toxicological effects in various biological models. For instance, studies have demonstrated its impact on livestock health when exposed to organophosphate compounds. Understanding these effects is vital for assessing risks associated with agricultural practices involving insecticides.

2. Biochemical Interactions

The compound has been explored for its potential interactions with biological molecules, which may lead to therapeutic applications. Its ability to modulate enzyme activities suggests possible roles in drug development or as a biochemical tool in research.

Medical Applications

1. Therapeutic Potential

While primarily known as an insecticide, this compound's interactions with biological systems have led researchers to explore its therapeutic potential. Investigations into its ability to target specific biological pathways could unveil new treatment modalities for diseases influenced by cholinergic signaling.

Industrial Applications

1. Development of New Pesticides

this compound is utilized in the formulation of new pesticides and insecticides aimed at improving efficacy while reducing environmental impact. The ongoing research into its properties allows for the design of safer alternatives that maintain effectiveness against pests.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Model compound for organophosphorus studies | Helps understand reactivity and stability |

| Biology | Enzymatic activity investigations | Inhibits AChE, leading to neurotoxic effects |

| Medical | Therapeutic potential | Modulates biological pathways |

| Industry | Development of new pesticides | Aims for improved efficacy and safety |

Case Studies

Case Study 1: Toxicological Impact on Livestock

A study evaluated the toxicity of this compound in sheep and cattle, revealing significant health risks associated with exposure to organophosphates. The findings highlighted the need for stringent regulations on pesticide use in agriculture to protect animal health .

Case Study 2: Enzymatic Inhibition Research

Research conducted on the effects of this compound on AChE activity demonstrated that even low concentrations could result in substantial enzyme inhibition, underscoring its potential neurotoxic effects .

作用机制

Dehydrodiazinon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests. This mechanism is similar to that of diazinon but may exhibit different potency and specificity due to structural modifications.

相似化合物的比较

Diazinon: The parent compound, widely used as an insecticide.

Malathion: Another organophosphorus insecticide with a similar mechanism of action.

Chlorpyrifos: A related compound with broader applications in pest control.

Uniqueness: Dehydrodiazinon is unique due to its specific structural modifications, which may confer different chemical reactivity and biological activity compared to its parent compound, diazinon. These modifications can potentially lead to improved efficacy and reduced toxicity, making it a valuable compound for further research and development.

生物活性

Dehydrodiazinon (DH-DZ) is a significant metabolite of the organophosphate insecticide diazinon, which is widely used for pest control. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential toxicity to non-target organisms, including humans. This article compiles diverse research findings, case studies, and detailed data on the biological activity of this compound.

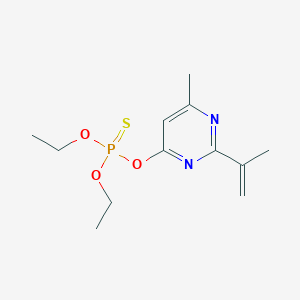

This compound is characterized by its structural formula, which can be described as a derivative of diazinon with an isopropenyl group. Its IUPAC name is O,O-diethyl-O-(2-isopropenyl-6-methylpyrimidin-4-yl)-phosphorothioate. This modification affects its biological behavior compared to its parent compound.

Metabolism and Toxicity

Research indicates that this compound exhibits varying degrees of toxicity depending on the organism and exposure conditions. For instance, studies on rainbow trout have shown that DH-DZ can be metabolized into other compounds, such as hydroxypyrimidine (PYR), which may also exhibit toxic effects .

Table 1: Metabolites of Diazinon and Their Biological Activities

| Metabolite | Source Organism | Activity Level | Notes |

|---|---|---|---|

| This compound | Rainbow Trout | Moderate | Found in liver slices; potential toxicity |

| Hydroxypyrimidine | Various Fish Species | High | Main metabolite detected in multiple studies |

| Diazoxon | Mammalian Systems | High | Rapidly formed from diazinon metabolism |

Inhibition of Enzyme Activity

This compound has been shown to inhibit various enzymes critical for detoxification processes in organisms. Notably, it affects paraoxonase 1 (PON1), an enzyme involved in the hydrolysis of organophosphates . The inhibition of PON1 can lead to increased toxicity from other organophosphate compounds, as it plays a protective role against their harmful effects.

Case Study 1: Toxicity in Aquatic Species

A study conducted on rainbow trout utilized liver slices to assess the metabolic transformation of diazinon and its metabolites, including this compound. The results indicated that DH-DZ was present in significant quantities and was rapidly converted into hydroxypyrimidine, suggesting a potential pathway for increased toxicity in aquatic environments .

Case Study 2: Impact on Mammalian Systems

In mammalian studies, this compound's effects were evaluated through various administration routes (oral, dermal). The results showed significant accumulation in tissues such as the liver and kidneys, with observed half-lives indicating prolonged retention in biological systems .

Table 2: Tissue Distribution of this compound in Mammals

| Tissue | Concentration (µg/g) | Observed After (h) |

|---|---|---|

| Kidney | 0.95 | 2 |

| Liver | 0.47 | 2 |

| Brain | 0.45 | 2 |

Discussion

The biological activity of this compound raises concerns regarding its environmental persistence and potential impact on non-target species. Its ability to inhibit critical enzymes like PON1 suggests that even at low concentrations, DH-DZ could contribute to cumulative toxicity from multiple organophosphate exposures.

属性

IUPAC Name |

diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCGZFCGWALIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186282 | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32588-20-8 | |

| Record name | Dehydrodiazinon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。